2-Cyclopentylidenecyclopentanone

Description

Contextualization within Organic Chemistry

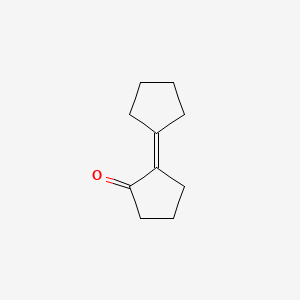

2-Cyclopentylidenecyclopentanone is classified as an α,β-unsaturated ketone. Its structure features a cyclopentanone (B42830) ring, which is a five-membered carbon ring containing a ketone functional group, attached to a cyclopentylidene group via a carbon-carbon double bond at the alpha position relative to the carbonyl group. cymitquimica.com This arrangement results in a conjugated system where the pi electrons of the double bond and the carbonyl group overlap, which is central to the compound's characteristic reactivity. The molecule is a bicyclic ketone, and its structure provides a rigid framework that is useful in various chemical transformations. cymitquimica.com

Significance as a Versatile Synthetic Intermediate

The unique structure of this compound makes it a valuable intermediate in the synthesis of more complex organic molecules. ontosight.ai Its conjugated enone system allows it to participate in a variety of important carbon-carbon bond-forming reactions. For instance, it can act as a Michael acceptor, where nucleophiles add to the beta-carbon of the double bond, and it can also participate in cycloaddition reactions like the Diels-Alder reaction to form polycyclic systems.

This reactivity makes it a building block in the synthesis of various compounds, with potential applications in the development of pharmaceuticals and agrochemicals. cymitquimica.comontosight.ai It is also known as an impurity in the synthesis of the non-steroidal anti-inflammatory drug Loxoprofen, highlighting its relevance in pharmaceutical process chemistry. cymitquimica.comchemicalbook.com Furthermore, the self-condensation of cyclopentanone to form this dimer is a reaction of interest in the production of high-density biofuels from biomass-derived feedstocks. chem960.comnih.gov

Historical Perspectives on its Chemical Investigation

The primary and most established method for synthesizing this compound is the base-catalyzed self-aldol condensation of cyclopentanone. This reaction is a classic transformation in organic chemistry, typically involving a base like sodium hydroxide (B78521) in an aqueous solution under reflux conditions. Investigations into high-temperature reactions of cyclopentanone and its derivatives were documented as early as 1958. chem960.com

In recent years, research has also focused on greener and more efficient catalytic systems for this condensation, including the use of solid base catalysts like waste sea-shell-derived calcium oxide (CaO) and mixed metal oxides. nih.gov The precursor, cyclopentanone, was historically derived from petroleum feedstocks. nih.gov However, modern synthetic efforts are increasingly focused on producing cyclopentanone from renewable biomass sources, such as furfural (B47365), via catalytic rearrangement and hydrogenation processes. chem960.comnih.gov This shift places the synthesis of this compound within the contemporary context of sustainable and green chemistry.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 825-25-2 nist.gov |

| Molecular Formula | C₁₀H₁₄O nist.gov |

| Molecular Weight | 150.22 g/mol chemsynthesis.com |

| Appearance | Colorless to pale yellow liquid or solid cymitquimica.comontosight.ai |

| Boiling Point | ~231.8 °C (estimate) chem960.com |

| Density | ~1.0 g/cm³ chem960.com |

| Flash Point | 104 °C chem960.com |

Synthetic Approaches to this compound

| Reaction Type | Reactant(s) | Catalyst/Reagents | Key Features |

| Base-Catalyzed Self-Condensation | Cyclopentanone | Sodium Hydroxide (NaOH) | A classic method involving reflux in an aqueous solution, yielding up to 70% efficiency after distillation. |

| Heterogeneous Catalysis | Cyclopentanone | Solid base catalysts (e.g., CaO from waste sea shells) | Offers advantages in catalyst separation and reusability, aligning with green chemistry principles. nih.gov |

| Aldol (B89426) Condensation | Furfural and Cyclopentanone | Mg-Zr mixed oxide | Part of a strategy to produce diesel precursors from biomass, forming C10 and C15 adducts. uniovi.es |

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentylidenecyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c11-10-7-3-6-9(10)8-4-1-2-5-8/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSYNXRPXJZYFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C2CCCC2=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80231794 | |

| Record name | Cyclopentylidenecyclopentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825-25-2 | |

| Record name | 2-Cyclopentylidenecyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=825-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopentylidenecyclopentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [Bicyclopentyliden]-2-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentylidenecyclopentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentylidenecyclopentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Cyclopentylidenecyclopentanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ALH95T3QJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Cyclopentylidenecyclopentanone

Condensation Reactions in 2-Cyclopentylidenecyclopentanone Synthesis

Condensation reactions are the most common strategies for the synthesis of this compound. These reactions involve the coupling of two cyclopentanone (B42830) molecules, or a cyclopentanone molecule with another carbonyl compound, followed by a dehydration step.

Aldol (B89426) Condensation Approaches

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis and is widely employed for the preparation of this compound. This reaction can proceed through either self-condensation of cyclopentanone or cross-condensation with other carbonyl compounds. The reaction is typically catalyzed by either a base or an acid.

In the base-catalyzed mechanism, a base abstracts an α-proton from a cyclopentanone molecule to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second cyclopentanone molecule to form an aldol adduct. Subsequent dehydration of this adduct, often facilitated by heat or acidic/basic conditions, yields the α,β-unsaturated ketone, this compound.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of a cyclopentanone molecule, which enhances its electrophilicity. A second cyclopentanone molecule, in its enol form, then attacks the protonated carbonyl, leading to the aldol adduct after deprotonation. Similar to the base-catalyzed pathway, this adduct readily dehydrates to form the final product.

The self-condensation of cyclopentanone is a direct route to this compound. This reaction involves the dimerization of two cyclopentanone molecules. The process is an equilibrium, and various catalysts and conditions have been developed to drive the reaction towards the desired product.

The reaction can be effectively catalyzed by both homogeneous and heterogeneous catalysts. For instance, the use of a NiO-Co3O4/TiO2 catalyst has been reported for the one-step synthesis of 2-cyclopentylcyclopentanone (B1220294) from cyclopentanone, where the self-condensation to this compound is the initial step. The yield of the intermediate, 2-cyclopentenylcyclopentanone, is observed to increase and then decrease over time, indicating its conversion to the final hydrogenated product.

Solid acid and base catalysts are also widely employed. For example, sulfated zirconia has been shown to be an effective catalyst for this reaction. The strength and type of acid or base sites on the catalyst surface significantly influence the reaction rate and selectivity.

| Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) for Dimer | Reference |

| Sulfated Zirconia | 150 | 4 | 85.5 | 69.0 | |

| Mg-Al Hydrotalcite | 130 | 8 | >95 | >90 | |

| Amberlyst-15 | 120 | 6 | 75 | 80 |

Cross-condensation reactions offer a pathway to synthesize derivatives of this compound by reacting cyclopentanone with a different aldehyde or ketone. This approach is synthetically useful when one of the carbonyl partners does not have α-hydrogens, thus preventing self-condensation of that partner and leading to a more controlled product distribution.

A common example is the reaction of cyclopentanone with an aldehyde, such as valeraldehyde. This reaction is often catalyzed by solid base catalysts like hydrotalcites. The selectivity for the cross-condensation product over the self-condensation product of cyclopentanone can be controlled by adjusting the reaction conditions, such as the molar ratio of the reactants and the catalyst properties. For instance, a higher cyclopentanone to valeraldehyde ratio can favor the formation of the cross-condensation product.

The choice of catalyst is critical in directing the reaction towards the desired product. For example, in the condensation of cyclopentanone with valeraldehyde, catalysts with a balance of acidic and basic sites have been shown to be effective.

| Reactant 2 | Catalyst | Temperature (°C) | Molar Ratio (Cyclopentanone:Reactant 2) | Yield (%) | Reference |

| Valeraldehyde | Mg/Al Hydrotalcite | 80 | 5:1 | 90 | |

| Benzaldehyde (B42025) | NaOH | Room Temp | 1:2 | 98 | |

| Furfural (B47365) | Solid Base | 100 | 2:1 | 85 |

Claisen Condensation Strategies

The Claisen condensation is another fundamental carbon-carbon bond-forming reaction that typically involves the reaction between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. While the direct self-condensation of cyclopentanone via an aldol-type mechanism is the most common route to this compound, Claisen-type strategies can be envisioned, particularly for the synthesis of derivatives.

In a hypothetical Claisen-type approach to the core structure, one could consider the reaction of a cyclopentyl ester with a cyclopentanone enolate. The enolate of cyclopentanone, generated by a strong base, could potentially attack the carbonyl group of the cyclopentyl ester. The subsequent elimination of the alkoxide would lead to a β-diketone, which is not the target molecule.

A more plausible, though less direct, Claisen-related strategy would be the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. While this does not directly yield this compound, it is a powerful method for forming five- and six-membered rings and could be a starting point for a multi-step synthesis. For example, a diester could be cyclized to form a cyclopentanone ring bearing a carboxylate group, which could then be further manipulated. However, for the direct synthesis of this compound, this is not a conventional approach.

Specific Reagent and Solvent Systems

The choice of reagents and solvents is critical in optimizing the synthesis of this compound. The selection depends on the specific condensation reaction being employed and whether a homogeneous or heterogeneous catalyst is used.

Catalysts:

A wide array of catalysts has been investigated for the aldol condensation of cyclopentanone. These can be broadly classified as:

Homogeneous Catalysts:

Bases: Sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are commonly used and are effective but can lead to challenges in separation and product purification.

Acids: Mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) can also catalyze the reaction, but they can also promote side reactions.

Heterogeneous Catalysts: These are often preferred due to their ease of separation and potential for reuse.

Solid Bases: Hydrotalcites (e.g., Mg-Al mixed oxides) have shown high activity and selectivity. Metal oxides such as magnesium oxide (MgO) and calcium oxide (CaO) are also effective.

Solid Acids: Zeolites, sulfated metal oxides (e.g., sulfated zirconia), and ion-exchange resins like Amberlyst-15 are commonly used.

Bifunctional Catalysts: Materials possessing both acidic and basic sites can be particularly effective. For instance, a mixed oxide of nickel and cobalt on a titania support (NiO-Co₃O₄/TiO₂) has been shown to catalyze the initial self-condensation of cyclopentanone.

Solvents:

The choice of solvent can influence reaction rates and equilibria.

Protic Solvents: Water and alcohols can be used, but they can also participate in side reactions or affect catalyst activity.

Aprotic Solvents: Toluene and xylene are common choices, especially for reactions that require higher temperatures and azeotropic removal of water to drive the equilibrium towards the product.

Solvent-free Conditions: In some cases, the reaction can be carried out without a solvent, which offers environmental and economic advantages. This is often feasible with solid catalysts.

| Catalyst System | Solvent | Key Advantages |

| NaOH / KOH | Water / Ethanol | High reactivity, low cost |

| Mg-Al Hydrotalcite | Toluene | High selectivity, reusable catalyst |

| Sulfated Zirconia | Solvent-free | Environmentally friendly, easy separation |

| NiO-Co₃O₄/TiO₂ | Heptane | Bifunctional activity for one-pot synthesis |

Isomerization Pathways Leading to this compound

Isomerization reactions can play a role in the synthesis of this compound, particularly in relation to the formation of its endocyclic isomer, 2-cyclopentyl-2-cyclopentene-1-one. The initial aldol condensation of cyclopentanone can lead to a mixture of the exocyclic (this compound) and endocyclic isomers. The position of the double bond is influenced by the reaction conditions, with thermodynamic control generally favoring the more substituted, and thus more stable, endocyclic isomer.

However, under certain catalytic conditions, the exocyclic isomer can be the major product or can be obtained through the isomerization of the endocyclic isomer. The equilibrium between these two isomers can be shifted by acid or base catalysis.

For example, it has been observed that in the presence of certain catalysts, 2-cyclopentenylcyclopentanone can be an intermediate that is subsequently converted to other products. The control of this isomerization is crucial for achieving high selectivity for this compound. The specific nature of the acid or base catalyst, the temperature, and the reaction time can all influence the final isomer ratio. While detailed mechanistic studies specifically on the isomerization to this compound are not extensively reported in readily available literature, the general principles of acid- and base-catalyzed double bond migration in α,β-unsaturated ketones are well-established and apply in this context.

| Isomerization Condition | Catalyst Type | General Outcome |

| Acidic | Brønsted or Lewis Acids | Can promote equilibration between isomers. |

| Basic | Strong or Weak Bases | Can facilitate double bond migration via enolate intermediates. |

| Thermal | High Temperature | May favor the thermodynamically more stable isomer. |

Wittig Reaction Applications in this compound Synthesis

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. wikipedia.orglumenlearning.comlibretexts.orgumass.edulibretexts.org This reaction involves the treatment of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent, to form an alkene and triphenylphosphine oxide. wikipedia.orglumenlearning.comlibretexts.orgumass.edulibretexts.org The strong P=O bond formed in the triphenylphosphine oxide byproduct provides the thermodynamic driving force for the reaction. umass.edu

In the context of this compound synthesis, a plausible Wittig approach would involve the reaction of cyclopentanone with a cyclopentyl-triphenylphosphonium ylide. The ylide would be generated in situ by the deprotonation of the corresponding phosphonium salt, cyclopentyl-triphenylphosphonium halide, with a strong base.

The general steps for this proposed synthesis are:

Formation of the phosphonium salt: Reaction of triphenylphosphine with a cyclopentyl halide (e.g., bromocyclopentane) to form cyclopentyl-triphenylphosphonium bromide.

Generation of the ylide: Deprotonation of the phosphonium salt with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a strong alkoxide, to form the reactive cyclopentyl-triphenylphosphonium ylide.

Reaction with cyclopentanone: The ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopentanone. This leads to the formation of a betaine intermediate, which subsequently collapses to an oxaphosphetane. The oxaphosphetane then fragments to yield the desired this compound and triphenylphosphine oxide.

A key advantage of the Wittig reaction is the unambiguous placement of the double bond, which would be exclusively in the desired exocyclic position. libretexts.org While the Wittig reaction is a versatile tool, its application to sterically hindered ketones can sometimes be challenging. libretexts.org However, for a relatively unhindered ketone like cyclopentanone, this method presents a viable synthetic alternative to the more common self-condensation route.

Novel and Sustainable Synthetic Routes

In recent years, there has been a growing emphasis on the development of novel and sustainable synthetic methodologies in chemical manufacturing. For the production of this compound, this has translated into research focusing on continuous-flow synthesis and the utilization of bio-based feedstocks. These approaches aim to enhance reaction efficiency, reduce waste, and utilize renewable resources.

Continuous-flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and process intensification. acs.orgresearchgate.netnih.govflinders.edu.auchemistryviews.orgnih.gov For the synthesis of this compound, which is typically produced through a base-catalyzed aldol condensation, continuous-flow reactors provide a platform for precise control over reaction parameters such as temperature, pressure, and residence time.

Research has demonstrated the feasibility of performing aldol condensations of ketones and aldehydes in continuous-flow systems using solid-supported catalysts. acs.orgresearchgate.net For instance, a general method for the aldol condensation of aromatic ketones with aldehydes has been developed using a commercially available, strongly basic anion-exchange resin as the catalyst in a packed-bed reactor. acs.orgresearchgate.net This approach allows for the continuous production of α,β-unsaturated ketones with good to excellent yields and minimizes the generation of waste. acs.orgresearchgate.net

A similar strategy can be envisioned for the self-condensation of cyclopentanone to produce this compound. A heated stream of cyclopentanone could be passed through a packed bed of a solid base catalyst, with the product continuously emerging from the reactor. This would not only streamline the production process but also facilitate catalyst recycling and product purification.

| Parameter | Continuous-Flow Aldol Condensation |

| Catalyst | Solid-supported base (e.g., anion-exchange resin) |

| Reactor Type | Packed-bed reactor |

| Advantages | - Precise control over reaction conditions- Enhanced safety- Ease of catalyst separation and recycling- Potential for automation and scalability |

| Products | α,β-Unsaturated ketones |

Table 1: Key Features of Continuous-Flow Aldol Condensation for the Synthesis of α,β-Unsaturated Ketones.

The transition towards a bio-based economy has spurred research into the production of chemicals from renewable resources. Cyclopentanone, the precursor to this compound, can be derived from lignocellulosic biomass through the catalytic upgrading of furfural. researchgate.netrsc.orgacs.orgbohrium.comhigfly.eu Furfural is a platform chemical readily obtained from the dehydration of pentose sugars found in hemicellulose.

The conversion of biomass-derived cyclopentanone into high-density biofuels is an area of active research, with this compound being a key intermediate. researchgate.netrsc.org The self-condensation of bio-derived cyclopentanone is catalyzed by various basic catalysts to yield this compound, which can then be further processed into fuel-grade alkanes. researchgate.netrsc.org

One study investigated the use of different magnesium-based catalysts for the self-condensation of cyclopentanone, with basic magnesium carbonate showing high catalytic performance, achieving a 76.7% yield of this compound at 180 °C after 4 hours. rsc.org The catalytic upgrading of bio-oils often involves ketonization and aldol condensation reactions to increase the carbon chain length and produce molecules suitable for fuel applications. researchgate.netnrel.govescholarship.orgrsc.org

| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Yield of this compound (%) |

| Basic Magnesium Carbonate | 180 | 4 | 76.7 |

Table 2: Catalytic Performance in the Self-Condensation of Bio-Based Cyclopentanone. rsc.org

The utilization of bio-based feedstocks for the synthesis of this compound not only offers a renewable alternative to petroleum-based production but also integrates with the broader strategy of developing sustainable biofuels and chemicals.

Chemical Reactivity and Transformation Mechanisms of 2 Cyclopentylidenecyclopentanone

Reactivity Pertaining to the α,β-Unsaturated Carbonyl Moiety

The conjugation of the exocyclic double bond with the carbonyl group in 2-Cyclopentylidenecyclopentanone dictates its electrophilic nature at both the carbonyl carbon and the β-carbon. This electronic feature is central to its reactivity, allowing for both direct (1,2) and conjugate (1,4) additions. libretexts.org

Nucleophilic Conjugate Addition Reactions (e.g., Michael Additions)

Conjugate addition, or Michael addition, is a characteristic reaction for α,β-unsaturated carbonyl compounds like this compound. libretexts.orgchemistryscore.com In this reaction, a nucleophile attacks the electrophilic β-carbon of the conjugated system. chemistryscore.com This mode of attack is generally favored by "soft" nucleophiles under thermodynamic control, as it preserves the stable carbonyl group. libretexts.orgyoutube.com The reaction proceeds through an enolate intermediate, which is subsequently protonated to yield the final 1,4-adduct. libretexts.orgmasterorganicchemistry.com

The general mechanism involves:

Nucleophilic attack at the β-carbon.

Formation of a resonance-stabilized enolate.

Protonation of the enolate at the α-carbon to give the keto-tautomer. libretexts.orgmasterorganicchemistry.com

A variety of nucleophiles can participate in this reaction, leading to a diverse range of substituted cyclopentanone (B42830) derivatives. chemistryscore.com While specific studies on this compound are not extensively documented, its reactivity can be inferred from the behavior of similar α,β-unsaturated ketones. rsc.orgbeilstein-journals.org

Table 1: Potential Nucleophiles for Michael Addition to this compound This table is generated based on general principles of the Michael Addition reaction.

| Nucleophile Class | Specific Example | Expected Product Structure |

|---|---|---|

| Organocuprates | Lithium dimethylcuprate ((CH₃)₂CuLi) | 3-(methyl)cyclopentylcyclopentanone |

| Amines | Diethylamine (NH(CH₂CH₃)₂) | 3-(diethylamino)cyclopentylcyclopentanone |

| Thiols | Thiophenol (PhSH) | 3-(phenylthio)cyclopentylcyclopentanone |

| Enolates | Diethyl malonate enolate | Diethyl 2-(2-oxocyclopentyl)cyclopentylmalonate |

Cycloaddition Reactions (e.g., Diels-Alder Cycloadditions)

The electron-deficient double bond of the α,β-unsaturated carbonyl system allows this compound to act as a dienophile in cycloaddition reactions. libretexts.org The most prominent of these is the [4+2] cycloaddition, or Diels-Alder reaction, where it reacts with a conjugated diene to form a six-membered ring. wikipedia.orgencyclopedia.pub The reaction is typically concerted and proceeds with high stereospecificity. wikipedia.orgnih.gov Although parent cyclopentenone is known to be a relatively unreactive dienophile under purely thermal conditions, its reactivity can be enhanced by Lewis acid catalysis. nih.gov It is expected that this compound would exhibit similar behavior.

Beyond the Diels-Alder reaction, the double bond could potentially participate in other cycloadditions, such as [2+2] photocycloadditions with other alkenes upon UV irradiation to form highly strained cyclobutane (B1203170) rings. libretexts.orgwikipedia.orgyoutube.com

Table 2: Hypothetical Diels-Alder Reaction with this compound This table illustrates a theoretical reaction based on the principles of Diels-Alder cycloadditions.

| Diene | Dienophile | Conditions | Product |

|---|

Ring-Opening Polymerization Initiations

While this compound is not a typical monomer for ring-opening polymerization (ROP) due to its lack of a strained heterocyclic ring, it possesses the potential to act as an initiator for such processes. libretexts.org ROP is a chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer to propagate the chain. libretexts.orgyoutube.com

Specifically, the α-protons adjacent to the carbonyl group in this compound can be abstracted by a strong base to form an enolate. This enolate is a nucleophile that could, in principle, initiate the polymerization of susceptible cyclic monomers like lactones (e.g., ε-caprolactone), epoxides (e.g., ethylene (B1197577) oxide), or strained cyclosilanes. libretexts.orgdtic.mil The enolate would attack the monomer, opening the ring and generating a new active center (e.g., an alkoxide) which then continues the polymerization. Direct experimental evidence for this specific initiation behavior is not widely reported, and this pathway remains a theoretical possibility based on fundamental reaction mechanisms.

Oxidation Pathways and Product Derivatization

The oxidation of this compound can proceed at either the double bond or the adjacent allylic positions. The specific outcome depends on the oxidizing agent and reaction conditions.

Strong oxidizing agents, such as hot potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by an oxidative workup, would likely lead to oxidative cleavage of the exocyclic double bond. This reaction would break the link between the two cyclopentyl rings, yielding dicarboxylic acids. For instance, ozonolysis followed by workup with hydrogen peroxide would be expected to produce 4-oxooctane-1,8-dioic acid.

Alternatively, epoxidation of the double bond can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), which would yield a spiro-epoxide. This epoxide is a versatile intermediate that can be opened by various nucleophiles.

Theoretical studies on the low-temperature oxidation of the related saturated ketone, cyclopentanone, indicate complex radical pathways involving O₂ addition and subsequent intramolecular hydrogen migration and elimination reactions. mit.edunih.govnih.govosti.gov While these combustion-related pathways differ from synthetic derivatization, they highlight the reactivity of the carbon framework.

Reduction Strategies and Saturated Derivative Formation

Reduction of this compound offers a route to its saturated derivatives, 2-cyclopentylcyclopentanone (B1220294) and 2-cyclopentylcyclopentanol. The choice of reducing agent determines the extent of reduction.

Selective reduction of the carbon-carbon double bond without affecting the carbonyl group can be achieved through catalytic hydrogenation under controlled conditions. This yields the saturated ketone, 2-cyclopentylcyclopentanone. Stronger reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), would typically reduce the carbonyl group to a hydroxyl group. If the double bond is not reduced first, these reagents can lead to a mixture of 1,2- and 1,4-addition products. However, a common strategy is to first reduce the double bond via hydrogenation and then reduce the ketone to the corresponding alcohol, 2-cyclopentylcyclopentanol.

Catalytic Hydrogenation

Catalytic hydrogenation is a highly effective method for the saturation of the exocyclic double bond of this compound. nih.gov This process typically involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst. frontiersin.org

The reaction proceeds in a stepwise manner. The first equivalent of hydrogen saturates the alkene, yielding 2-cyclopentylcyclopentanone. This reaction is often rapid and occurs under mild conditions. If the reaction is allowed to continue, especially under higher pressures or temperatures or with more active catalysts, a second equivalent of hydrogen will reduce the carbonyl group to a secondary alcohol, 2-cyclopentylcyclopentanol. mdpi.com A variety of catalysts, often based on transition metals, are effective for this transformation. scienceasia.orgrsc.orgrsc.org

Table 3: Catalysts and Conditions for the Hydrogenation of α,β-Unsaturated Ketones This table is based on established methods for the catalytic hydrogenation of similar substrates.

| Catalyst | Product(s) | Typical Conditions |

|---|---|---|

| Palladium on Carbon (Pd/C) | 2-Cyclopentylcyclopentanone | H₂ (1 atm), Room Temperature, Ethanol |

| Raney Nickel (Raney Ni) | 2-Cyclopentylcyclopentanone, 2-Cyclopentylcyclopentanol | H₂ (high pressure), Elevated Temperature |

| Platinum(IV) oxide (PtO₂) | 2-Cyclopentylcyclopentanol | H₂ (1-4 atm), Room Temperature, Acetic Acid |

Substitution Reactions

As an α,β-unsaturated ketone, this compound is susceptible to substitution reactions, particularly at the α-carbon position. The conjugated system in the molecule influences the reactivity of this position. fiveable.me

Nucleophilic substitution reactions on the sp²-hybridized carbons of the double bond or the carbonyl carbon are generally not favored unless a suitable leaving group is present. libretexts.org However, the α-carbon can be functionalized through substitution pathways. The reaction typically proceeds via the formation of an enolate intermediate, which is stabilized by the delocalization of electrons across the conjugated system. fiveable.me This enolate can then act as a nucleophile, attacking an electrophile.

A key example of a substitution reaction at the α-position is α-halogenation. This reaction involves the selective introduction of a halogen atom (e.g., Cl, Br) at the carbon adjacent to the carbonyl group. The mechanism starts with the removal of an α-proton to form the enolate, which then attacks an electrophilic halogen source. fiveable.me

The general mechanism for substitution reactions can be categorized as either Sₙ1 (unimolecular nucleophilic substitution) or Sₙ2 (bimolecular nucleophilic substitution), depending on the substrate and reaction conditions. youtube.com For the α-carbon of an enolate, the reaction with an electrophile resembles an Sₙ2-type process where the enolate attacks the electrophile in a single, concerted step. youtube.com

Cascade and Tandem Reactions Involving this compound

The multiple reactive sites within this compound make it an ideal substrate for cascade and tandem reactions, which allow for the rapid construction of complex molecular architectures from simpler starting materials. nih.gov These reactions involve a sequence of intramolecular or intermolecular transformations that occur in a single pot, often with high atom economy and stereoselectivity.

For α,β-unsaturated ketones like this compound, cascade reactions can be initiated by the addition of a nucleophile to the β-carbon. This initial step forms an enolate intermediate that can then participate in subsequent intramolecular reactions, such as cyclizations or further additions. mdpi.com Organocatalysis has emerged as a powerful tool for initiating such cascades, enabling the synthesis of complex polycyclic systems with high enantioselectivity. mdpi.com For example, cascade reactions between α,β-unsaturated cyclic ketones and substituted benzaldehydes have been developed to synthesize various heterocyclic scaffolds like tetrahydroxanthenones. mdpi.com

The electrophilic nature of both the carbonyl carbon and the β-carbon in this compound allows for reactions with a wide range of nucleophiles, including carbanions. wikipedia.org The mode of addition—either direct (1,2-addition) to the carbonyl or conjugate (1,4-addition) to the β-carbon—is dependent on the nature of the nucleophile.

Conjugate Addition (Michael Addition): Softer, less basic nucleophiles, such as enolates (a type of carbanion), organocuprates, amines, and thiols, preferentially attack the β-carbon in a conjugate or Michael addition. pressbooks.publibretexts.org This reaction is driven by the electronic activation provided by the conjugated carbonyl group. openstax.org The initial addition of the nucleophile to the β-carbon generates an enolate intermediate, which is then protonated at the α-carbon to yield the final saturated product. libretexts.org

The reaction of α,β-unsaturated ketones with carbanions is a fundamental C-C bond-forming reaction. For instance, the addition of a doubly reduced dianion intermediate of chalcone (B49325) (an α,β-unsaturated ketone) to carbon dioxide exemplifies a carboxylation reaction driven by the high basicity of the carbanion formed. frontiersin.org

The table below details the reactivity of α,β-unsaturated ketones with various nucleophiles.

| Nucleophile Type | Reaction Type | Product Type | Reference(s) |

| Enolates (Carbanions) | Michael (1,4-Conjugate) Addition | 1,5-Dicarbonyl compound | pressbooks.pub |

| Organocuprates (e.g., R₂CuLi) | Michael (1,4-Conjugate) Addition | β-Alkylated ketone | libretexts.orgopenstax.org |

| Amines (Primary and Secondary) | Michael (1,4-Conjugate) Addition | β-Amino ketone | pressbooks.publibretexts.org |

| Thiols | Michael (1,4-Conjugate) Addition | β-Thioether ketone | mdpi.com |

| Hard Nucleophiles (e.g., Grignard, Organolithium) | 1,2-Direct Addition | Tertiary alcohol | wikipedia.org |

While this compound is a stable compound, the cyclopentanone ring system can be susceptible to ring-opening or deconstruction reactions under specific conditions, often as part of a cascade sequence. These reactions typically require the introduction of strain or specific functional groups that facilitate bond cleavage.

One conceptual pathway for ring deconstruction involves the formation of a cyclopropane (B1198618) fused to the cyclopentanone ring. Strained cyclopropane rings can undergo ring-opening reactions catalyzed by transition metals or promoted by radical initiators. nih.govnih.gov For example, the ring-opening of cyclopropanols can generate a β-carbonyl radical that can then undergo further transformations. acs.org In some cases, the formation of an α,β-unsaturated enone is an intermediate step in these ring-opening cross-coupling reactions. nih.gov

Although direct ring-deconstruction of this compound is not commonly reported, related systems demonstrate the principles. For instance, tandem nucleophilic addition followed by a Grob-type fragmentation can lead to the cleavage of C-C bonds and the formation of acyclic products. This type of reaction highlights how the inherent reactivity of the carbonyl group can be harnessed to induce ring fragmentation.

Catalysis in 2 Cyclopentylidenecyclopentanone Chemistry

Catalytic Systems for 2-Cyclopentylidenecyclopentanone Production

The production of this compound is predominantly achieved through the self-aldol condensation of cyclopentanone (B42830). This reaction involves the formation of a carbon-carbon bond between two molecules of cyclopentanone, followed by dehydration to yield the α,β-unsaturated ketone. The efficiency and selectivity of this process are highly dependent on the catalyst used.

Homogeneous Catalysis (e.g., NaOH)

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has been a traditional approach for the synthesis of this compound. youtube.com Sodium hydroxide (B78521) (NaOH) is a commonly used homogeneous base catalyst for this reaction. rsc.orgmdpi.com The mechanism involves the deprotonation of the α-carbon of a cyclopentanone molecule by the hydroxide ion to form an enolate ion. libretexts.orgquora.com This nucleophilic enolate then attacks the electrophilic carbonyl carbon of a second cyclopentanone molecule. libretexts.org The resulting β-hydroxy ketone, also known as an aldol (B89426), subsequently undergoes dehydration to form the more stable conjugated product, this compound. quora.com

While effective in promoting the reaction, the use of homogeneous catalysts like NaOH presents significant drawbacks, including difficulties in separating the catalyst from the product mixture, which can lead to wastewater generation and prevent effective catalyst recycling. rsc.org

Heterogeneous Catalysis

To overcome the limitations of homogeneous catalysis, significant research has focused on the development of solid, heterogeneous catalysts. These catalysts exist in a different phase from the reactants, simplifying product separation and catalyst reuse.

A variety of solid metal oxide catalysts have demonstrated activity in the aldol condensation of cyclopentanone. researchgate.netnih.gov These catalysts typically possess basic sites that are crucial for the initial deprotonation of cyclopentanone.

Magnesium Oxide (MgO): MgO is an intrinsically active catalyst for the self-condensation of cyclopentanone. researchgate.net However, conventional MgO often suffers from low surface area and instability in the presence of water. researchgate.netosti.gov Research has shown that hydrophobizing the MgO surface can enhance its stability. researchgate.net The basic sites on MgO facilitate the formation of the cyclopentanone enolate, initiating the condensation reaction. sciengine.com

Calcium Oxide-Cerium Oxide (CaO-CeO₂): Mixed metal oxides like CaO-CeO₂ have been investigated as solid base catalysts. mdpi.com The combination of CaO and CeO₂ can create synergistic effects, enhancing catalytic activity. mdpi.comqub.ac.uk The basicity of CaO promotes the initial aldol reaction, while the redox properties of CeO₂ may also play a role. mdpi.comresearchgate.net Studies on similar systems for other reactions have shown that the interaction between the two oxides can lead to improved stability and performance. nih.gov

Mg-Al Hydrotalcites: Hydrotalcites, also known as layered double hydroxides, and their calcined forms (layered double oxides) are effective basic catalysts. researchgate.net Mg-Al hydrotalcites, in particular, have been shown to possess a significant number of medium-strength basic sites, which are well-suited for catalyzing the self-condensation of cyclopentanone. researchgate.net The layered structure of hydrotalcites provides a high surface area for catalytic reactions. researchgate.net

Magnesium Oxide-Zirconium Oxide (MgO-ZrO₂): Mixed oxides of magnesium and zirconium have also been employed as solid base catalysts. umass.edu These materials exhibit high activity and selectivity in aldol condensation reactions. osti.gov The combination of MgO and ZrO₂ can generate strong basic sites, leading to high reactivity. rsc.org The surface area and crystallinity of the MgO-ZrO₂ catalyst can be influenced by the preparation method. umass.edu

| Catalyst | Key Findings |

| MgO | Intrinsically active but can have low surface area and stability. researchgate.netosti.gov |

| CaO-CeO₂ | Synergistic effects between the oxides can enhance catalytic activity. mdpi.comqub.ac.uk |

| Mg-Al Hydrotalcites | Possess medium-strength basic sites suitable for the reaction. researchgate.net |

| MgO-ZrO₂ | High activity and selectivity due to the generation of strong basic sites. osti.govumass.edursc.org |

Basic magnesium carbonate (Mg₅(CO₃)₄(OH)₂·4H₂O) has been utilized as a solid base catalyst for the synthesis of dimethyl adipate (B1204190) from cyclopentanone and dimethyl carbonate, a reaction where the self-aldol condensation of cyclopentanone is a competing reaction. csic.esresearchgate.net This indicates its potential as a catalyst for the self-condensation reaction itself, leveraging its basic properties to facilitate the initial proton abstraction from cyclopentanone. csic.es

Ionic liquids have emerged as a class of catalysts with unique properties. Ethanolamine (B43304) acetate (B1210297) has been successfully used as a catalyst for the self-aldol condensation of cyclopentanone, achieving a high yield of 83.5% for this compound. rsc.org Research suggests a synergistic effect between the ethanolamine and acetic acid components of the ionic liquid is responsible for its catalytic activity. rsc.org

Supporting active catalytic species on high-surface-area materials is a common strategy to enhance catalytic performance. For instance, supporting Mg-Al hydrotalcites on activated carbon has been explored. While the provided search results mention the use of Mg-Zr oxides supported on mesoporous graphite (B72142) for a similar reaction, the principle of using a carbon support to improve dispersion and reactant interaction is relevant. nih.gov This approach can lead to a more favorable distribution of basic sites and enhanced catalytic activity. nih.gov

Plasma-Activated Solid Base Catalysts

A recent development in catalyst technology involves the use of plasma activation to enhance the performance of solid base catalysts. acs.org In a study on the continuous synthesis of high-density aviation fuel precursors from cyclopentanone, air plasma was used to activate carbon monolith-supported hydrotalcite catalysts (HT/ACM). acs.org The self-condensation of cyclopentanone, a base-catalyzed reaction, yields this compound (2-CP) and 2,5-dicyclopentylidene cyclopentanone (3-CP). acs.org

Plasma activation offers an alternative to traditional thermal calcination and rehydration methods for preparing these catalysts. acs.org The resulting plasma-activated catalysts have shown promise for the catalytic upgrading of cyclic ketones like cyclopentanone, potentially overcoming the limitations of weaker solid bases that struggle to activate cyclopentanone for carbanion formation, a crucial step in the condensation reaction. acs.org

Mechanistic Insights into Catalytic Activation

Role of Acid-Base Sites and Synergy

The catalytic synthesis of this compound and its derivatives is intricately linked to the presence and interplay of acidic and basic sites on the catalyst surface. mdpi.com The self-condensation of cyclopentanone to form the dimer, this compound, can be catalyzed by either acids or bases. mdpi.com

In catalysts possessing both acidic and basic functionalities, a synergistic effect is often observed. mdpi.com For example, in natural clay minerals containing basic sites like MgO and Al2O3, the introduction of acidic -SO3H groups promotes cyclopentanone condensation. mdpi.com The proposed mechanism involves the acid sites catalyzing the enolization of cyclopentanone and the formation of a carbocation, which then undergoes an addition reaction. mdpi.com Subsequent dehydration leads to the final product. The cooperation between acid and base sites facilitates the continuous progress of the condensation reaction. mdpi.com

Similarly, in the one-step synthesis of 2-cyclopentylcyclopentanone (B1220294) over NiO-Co3O4/TiO2, the reaction pathway is initiated by the activity of acid-base sites, which catalyze the self-condensation of cyclopentanone. rsc.orgresearchgate.net This is followed by the action of hydrogenation active sites. researchgate.net The balance between these two types of active sites is crucial for achieving high selectivity towards the desired product.

Shape-Selective Catalysis

Shape-selective catalysis, where the pore structure of a catalyst dictates the size and shape of the molecules that can react and be formed, is a key aspect of using catalysts like MOFs. unito.it The well-defined pore architecture of MOFs makes them ideal for such applications. unito.it

In the context of POM-MOF hybrids, the framework of the MOF can control access to the catalytically active POMs encapsulated within. For example, PW12@MIL-101(Cr) combines the catalytic activity of the phosphotungstic acid with the shape-selective properties of the MIL-101(Cr) framework. unito.it This can be advantageous in reactions where specific product isomers are desired. While direct evidence for shape-selective catalysis in the synthesis of this compound using these specific hybrids is not explicitly provided, the principle is a significant driver for the development of such catalysts. The large pores of MIL-101(Cr) could potentially accommodate the reactants and products involved in cyclopentanone condensation. mdpi.com

Catalytic Transformations of this compound

This compound serves as a versatile intermediate for the synthesis of various valuable chemicals, particularly high-density fuels. mdpi.com A key transformation is its hydrodeoxygenation to produce bi(cyclopentane), which can be further isomerized to decalin, a component of jet fuel. acs.org This process typically involves a bifunctional catalyst system, for example, a physical mixture of Ru/C and H-β zeolite. acs.org

Another important transformation is the aldol condensation of this compound with other molecules. For instance, its condensation with furfural (B47365), another biomass-derived platform chemical, can produce C10 and C15 fuel precursors. nih.gov This reaction can be catalyzed by strong bases like NaOH. nih.gov

The hydrogenation of this compound is also a significant reaction. As seen with the NiO-Co3O4/TiO2 catalyst, it can be hydrogenated to form 2-cyclopentylcyclopentanone. rsc.org The reaction conditions, such as hydrogen pressure and temperature, can be tuned to favor either the condensation product or the subsequent hydrogenation product. rsc.org

Hydrodeoxygenation Catalysis (e.g., over Ru/C and H-β zeolite)

Hydrodeoxygenation (HDO) is a critical process for removing oxygen from organic compounds, thereby increasing their energy density and stability. In the context of this compound, which is an α,β-unsaturated ketone, HDO involves the reduction of the carbonyl group and the saturation of the carbon-carbon double bond.

Ruthenium supported on carbon (Ru/C) is a versatile and effective catalyst for hydrogenation and HDO reactions. While direct studies on this compound are limited, research on analogous α,β-unsaturated ketones demonstrates the efficacy of ruthenium-based catalysts. These catalysts are known to facilitate the reduction of both the carbonyl group and the olefinic bond, often proceeding through a sequential hydrogenation mechanism. The reaction typically involves the initial formation of the corresponding unsaturated alcohol or saturated ketone, followed by further hydrogenation to the saturated alcohol and subsequent deoxygenation to the corresponding cycloalkane. The efficiency and selectivity of Ru/C catalysts are influenced by reaction conditions such as temperature, pressure, and the choice of solvent.

H-β zeolite, a solid acid catalyst, can also be employed in HDO, often in conjunction with a metal catalyst like ruthenium. The acidic sites on the zeolite can facilitate dehydration steps, which are crucial for the removal of the oxygen atom as water. For instance, in the HDO of other cyclic ketones, the combination of a hydrogenation metal and an acidic support has been shown to be effective. The zeolite's porous structure and acidic properties can influence the reaction pathway and product distribution.

Table 1: Catalytic Performance in Hydrodeoxygenation of Related Ketones

| Catalyst | Substrate | Temperature (°C) | Pressure (bar) | Conversion (%) | Major Product(s) |

| Ru/HZSM-5 | 2-Pentanone | 190 | 50 | 91.8 | Pentane |

| Pt-Pd/ZrO₂ | Cyclopentanone | 160 | 60 | 99 | Cyclopentanol |

This table presents data from analogous hydrodeoxygenation reactions to illustrate typical catalytic performance.

Isomerization Catalysis (e.g., over La-Y zeolite)

Isomerization reactions can be employed to modify the molecular structure of this compound, potentially leading to products with different physical and chemical properties. Zeolites, with their well-defined pore structures and tunable acidity, are excellent catalysts for isomerization.

Table 2: Isomerization of Cyclic Compounds over Zeolite Catalysts

| Catalyst | Substrate | Temperature (°C) | Conversion (%) | Selectivity (%) |

| Co/NaUZSM-5 | Cyclohexene | 300 | ~98 | 95.8 (Methylcyclopentene) |

| CaY Zeolite | cis-Stilbene | - | - | Isomerization to trans-stilbene |

This table showcases the performance of zeolite catalysts in relevant isomerization reactions.

Catalyst Stability and Recyclability Studies

The long-term stability and recyclability of catalysts are paramount for the economic viability of any industrial chemical process. Research in this area for reactions involving this compound focuses on understanding and mitigating catalyst deactivation.

For ruthenium-based catalysts like Ru/C, deactivation can occur through several mechanisms, including poisoning of the active sites by reaction intermediates or products, and sintering of the metal nanoparticles at elevated temperatures. Studies on the recyclability of ruthenium catalysts in other reactions have shown that the catalyst can often be recovered and reused for multiple cycles, sometimes with a gradual loss of activity. nih.gov The choice of support and the preparation method can significantly impact the catalyst's stability.

Zeolite catalysts, such as H-β and La-Y zeolites, are prone to deactivation primarily through the deposition of carbonaceous materials, commonly known as coke, on the catalyst surface and within its pores. This coking can block access to the active sites and hinder the diffusion of reactants and products. nih.gov Catalyst regeneration is often possible by burning off the coke in a controlled atmosphere. The stability of zeolites can also be affected by the presence of steam at high temperatures, which can lead to dealumination and a loss of acidity. Studies on the reuse of zeolite catalysts in various isomerization and other acid-catalyzed reactions have demonstrated that with appropriate regeneration procedures, they can be effectively recycled. psu.eduelsevierpure.com For example, a rhodium on silica (B1680970) catalyst showed stable activity for over three days in a continuous hydrodeoxygenation process. researchgate.netaston.ac.uk

Table 3: Catalyst Recyclability in Related Catalytic Systems

| Catalyst | Reaction | Number of Cycles | Observation |

| Ru in CCl₄ | Lignite Depolymerization | 5 | No obvious decrease in depolymerization degree |

| Magnetically Recyclable ZSM-5 | Epoxide Isomerization | Multiple | No significant loss of catalytic activity |

This table provides examples of catalyst recyclability in analogous systems.

Advanced Spectroscopic and Structural Analysis of 2 Cyclopentylidenecyclopentanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 2-Cyclopentylidenecyclopentanone, both ¹H and ¹³C NMR provide critical data for its structural confirmation.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, the protons on the carbons adjacent to the carbonyl group (α-hydrogens) are expected to appear in the range of 2.0-2.5 ppm. libretexts.org The protons on the cyclopentylidene ring will also have characteristic chemical shifts. A 400 MHz ¹H NMR spectrum in CDCl₃ is available for this compound. guidechem.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is particularly informative for identifying the carbonyl carbon and the carbons of the double bond. The carbonyl carbon of a ketone typically resonates in the range of 190 to 215 δ. libretexts.org For α,β-unsaturated ketones, this peak is shifted to the 190 to 200 δ region. libretexts.org The sp² hybridized carbons of the double bond will also have distinct signals.

Detailed 2D NMR techniques like COSY, HMQC, and HMBC can further establish the connectivity between protons and carbons, providing unambiguous structural assignment. nih.govtamu.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl Carbon | - | ~200 |

| α,β-Unsaturated Carbons | Varies | 130-150 |

| Aliphatic CH₂ groups | 1.5-2.5 | 20-40 |

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. In this compound, the key functional groups are the ketone (C=O) and the carbon-carbon double bond (C=C).

The carbonyl (C=O) stretching vibration is a strong and characteristic absorption in the IR spectrum. For saturated aliphatic ketones, this band appears around 1715 cm⁻¹. orgchemboulder.com However, in α,β-unsaturated ketones like this compound, conjugation with the double bond lowers the frequency of the C=O stretch to the range of 1685-1666 cm⁻¹. libretexts.orgorgchemboulder.com The C=C stretching vibration for a conjugated system is typically observed in the region of 1600-1650 cm⁻¹. tjpr.org The spectrum will also show C-H stretching vibrations for the sp² and sp³ hybridized carbons.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration | Expected Frequency Range (cm⁻¹) |

| Ketone (C=O) | Stretch | 1685-1666 libretexts.orgorgchemboulder.com |

| Alkene (C=C) | Stretch | 1600-1650 tjpr.org |

| Alkyl C-H | Stretch | 2850-3000 |

| Vinylic C-H | Stretch | 3000-3100 |

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound (molecular weight: 150.22 g/mol ), the molecular ion peak (M⁺) is expected to be observed. nist.govnist.gov

Cyclic ketones exhibit complex fragmentation patterns. slideshare.netmiamioh.edu A common fragmentation pathway for ketones is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. libretexts.orgmiamioh.eduwhitman.edu In cyclic ketones, this initial cleavage may not immediately lead to fragmentation unless a second bond is broken. whitman.edu Another characteristic fragmentation for some ketones is the McLafferty rearrangement, which can occur if there are γ-hydrogens available. libretexts.org The fragmentation pattern of cyclopentanone (B42830) itself shows a base peak at m/z 56, corresponding to the loss of ethene. youtube.com The mass spectrum of this compound will likely show fragments resulting from cleavages within both five-membered rings.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like this compound. Coupled with a mass spectrometer (GC-MS), it allows for both the separation of the compound from impurities and its identification based on its mass spectrum. semanticscholar.org The retention time in GC is a characteristic property of the compound under specific conditions (e.g., column type, temperature program, carrier gas flow rate). nih.gov Chiral GC columns can be used to separate enantiomers if the molecule is chiral. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the purification and analysis of this compound. A variety of stationary phases (e.g., normal phase, reverse phase) can be employed depending on the polarity of the compound and any impurities. A UV detector is suitable for detecting the compound due to the presence of the chromophoric α,β-unsaturated ketone system.

Theoretical and Computational Studies of 2 Cyclopentylidenecyclopentanone

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of 2-Cyclopentylidenecyclopentanone. These calculations provide insights into the molecule's geometry, orbital energies, and the distribution of electron density, which are fundamental to its chemical behavior.

DFT studies can predict the optimized geometry of this compound, revealing bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable three-dimensional arrangement. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, the calculation of the electrostatic potential map illustrates the electron density distribution, highlighting electrophilic and nucleophilic sites within the molecule. For this compound, the carbonyl oxygen is expected to be an electron-rich (nucleophilic) center, while the carbonyl carbon and the alpha-carbons are relatively electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other reagents.

In the context of specific reactions, such as [3+2] cycloadditions, DFT calculations can be used to model the reaction pathways. researchgate.net By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. researchgate.net This allows for the determination of activation energies and reaction enthalpies, providing a quantitative measure of the reaction's feasibility and spontaneity. researchgate.netresearchgate.net

| Property | Value |

|---|---|

| Exact Mass | 150.104 g/mol |

| Monoisotopic Mass | 150.104 g/mol |

| Topological Polar Surface Area | 17.1 Ų |

| Heavy Atom Count | 11 |

| Complexity | 205 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govnd.eduyoutube.com MD simulations are particularly useful for the conformational analysis of flexible molecules like this compound and for studying its interactions with other molecules, including solvents or reactants. nih.gov

For this compound, the two five-membered rings have a degree of conformational flexibility. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. nih.gov This is achieved by solving Newton's equations of motion for the atoms in the system, with the forces being calculated from a molecular mechanics force field. nd.edu The simulation starts with an initial structure, which is then allowed to evolve over time, typically on the nanosecond timescale. jcu.edu

The trajectory generated by an MD simulation provides a wealth of information. nd.edu It allows for the visualization of molecular motion and the calculation of various properties as a function of time. youtube.com For instance, the root-mean-square deviation (RMSD) can be monitored to assess the stability of the simulation and identify conformational changes. youtube.com The analysis of dihedral angles can reveal the preferred orientations of the cyclopentyl rings relative to each other.

MD simulations are also invaluable for studying intermolecular interactions. nih.gov By placing this compound in a simulation box with solvent molecules, one can study solvation effects and how the solvent influences the molecule's conformation and reactivity. Similarly, the interaction with other reactants can be simulated to understand the initial steps of a chemical reaction, such as the formation of a pre-reaction complex. nih.gov

Mechanistic Investigations through Computational Modeling

Computational modeling plays a crucial role in elucidating the mechanisms of chemical reactions involving this compound. By combining quantum chemical calculations and molecular dynamics simulations, researchers can map out the entire reaction pathway, from reactants to products, including the identification of intermediates and transition states. researchgate.netresearchgate.net

For example, in a Michael addition reaction involving this compound, computational models can be used to compare different possible pathways. The calculations can determine the relative energies of the transition states for 1,2-addition versus 1,4-addition, thereby predicting the regioselectivity of the reaction. The models can also provide insights into the stereochemistry of the reaction by analyzing the approach of the nucleophile to the prochiral center of the enone system.

Computational studies have been instrumental in understanding pericyclic reactions, such as Diels-Alder or [3+2] cycloadditions. researchgate.net For these reactions, the concerted or stepwise nature of the mechanism can be investigated. The synchronicity of bond formation in the transition state can be analyzed to provide a detailed picture of the reaction mechanism. researchgate.net

Furthermore, computational models can be used to study the role of catalysts in reactions involving this compound. The interaction of the catalyst with the substrate can be modeled to understand how the catalyst lowers the activation energy and influences the selectivity of the reaction.

| Parameter | Value (kcal/mol) |

|---|---|

| Gibbs Free Energy of Activation (Path A) | 14.8 |

| Gibbs Free Energy of Activation (Path B) | 16.5 |

| Enthalpy Change (Path A) | 1.8 |

| Enthalpy Change (Path B) | 3.5 |

Predictive Modeling for Reaction Outcomes and Selectivity

Predictive modeling, often employing machine learning and quantitative structure-activity/property relationship (QSAR/QSPR) models, is a rapidly growing area in computational chemistry. nih.govnih.gov These models aim to predict the outcome of a reaction, including yield and selectivity, based on the structural features of the reactants and the reaction conditions. nih.govrsc.orgchemrxiv.org

For reactions involving this compound, predictive models can be developed by training algorithms on a large dataset of known reactions. nih.govchemrxiv.org The input for these models typically includes descriptors that quantify the electronic and steric properties of the reactants. nih.gov For instance, calculated parameters from DFT, such as HOMO/LUMO energies and atomic charges, can be used as descriptors.

Once trained, these models can be used to predict the outcome of new, untested reactions. arxiv.org This can significantly accelerate the process of reaction discovery and optimization by allowing chemists to screen a large number of potential reactions in silico before performing them in the laboratory. rsc.orgchemrxiv.org

Predictive models are particularly powerful for understanding and predicting enantioselectivity in asymmetric catalysis. nih.gov By correlating the structural features of the chiral catalyst and the substrate with the observed enantiomeric excess, these models can help in the rational design of new and more effective catalysts. chemrxiv.org The models can identify the key interactions between the catalyst and the substrate in the transition state that are responsible for chiral induction. nih.gov

While the development of highly accurate predictive models remains a challenge, the continuous improvement of algorithms and the increasing availability of high-quality experimental data are making these tools increasingly valuable in modern chemical research. nih.govnih.gov

Derivatization Strategies and Complex Molecule Synthesis

Synthesis of Dicyclopentylidenecyclopentanone Derivatives

The core cyclopentanone (B42830) ring can undergo further condensation reactions to yield dicyclopentylidene derivatives, which serve as precursors to a variety of saturated and unsaturated compounds.

The synthesis of 2,5-dicyclopentylidenecyclopentanone is typically achieved through a base-catalyzed double aldol (B89426) condensation, specifically a Claisen-Schmidt condensation. In this reaction, a central cyclopentanone molecule reacts with two equivalents of a second carbonyl compound at its α-positions. While the direct self-condensation of three cyclopentanone molecules is one pathway, the reaction is analogous to the well-documented synthesis of 2,5-dibenzylidenecyclopentanone, where cyclopentanone is treated with two equivalents of benzaldehyde (B42025) in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide. researchgate.net This process involves the sequential deprotonation of the α-carbons of the central cyclopentanone, followed by nucleophilic attack on the carbonyl carbons of two other cyclopentanone molecules, and subsequent dehydration to form the extended conjugated system.

The 2,5-dicyclopentylidenecyclopentanone scaffold can be systematically modified through reduction reactions to yield a family of related saturated and unsaturated compounds. The specific product obtained depends on the choice of reducing agent and reaction conditions.

2,5-Dicyclopentylcyclopentanone: Selective reduction of the two exocyclic carbon-carbon double bonds without affecting the carbonyl group can be achieved through catalytic hydrogenation. Using catalysts such as palladium on carbon (Pd/C) with hydrogen gas allows for the saturation of the alkenes, yielding the fully saturated diketone analogue, 2,5-dicyclopentylcyclopentanone. nih.govrsc.org

2,5-Dicyclopentylidenecyclopentanol: For the selective reduction of the ketone functional group to a secondary alcohol, chemoselective reducing agents are employed. Reagents like sodium borohydride (B1222165) (NaBH₄) or cerium(III) chloride heptahydrate with NaBH₄ (Luche reduction) can reduce the carbonyl group to a hydroxyl group while leaving the conjugated double bonds intact, thus forming 2,5-dicyclopentylidenecyclopentanol.

2,5-Dicyclopentylcyclopentanol: The complete reduction of both the double bonds and the carbonyl group results in the formation of 2,5-dicyclopentylcyclopentanol. This transformation can be accomplished in a single step using more powerful reducing agents or under more forcing hydrogenation conditions. Alternatively, it can be performed in a two-step sequence: catalytic hydrogenation of the double bonds followed by the chemical reduction of the remaining ketone.

Table 1: Derivatives of 2,5-Dicyclopentylidenecyclopentanone via Reduction

| Precursor | Product | Transformation | Reagents |

|---|---|---|---|

| 2,5-Dicyclopentylidenecyclopentanone | 2,5-Dicyclopentylcyclopentanone | Reduction of C=C bonds | H₂, Pd/C |

| 2,5-Dicyclopentylidenecyclopentanone | 2,5-Dicyclopentylidenecyclopentanol | Reduction of C=O group | NaBH₄ |

| 2,5-Dicyclopentylidenecyclopentanone | 2,5-Dicyclopentylcyclopentanol | Reduction of C=C and C=O | High-pressure H₂ or sequential reduction |

Incorporation into Macrocyclic and Polymeric Structures

The structural and reactive features of 2-cyclopentylidenecyclopentanone and its derivatives make them suitable candidates for inclusion in large molecular assemblies.

Polymeric Structures: The cyclopentanone ring is a structural motif found in certain types of polymers. For instance, methods have been developed for the electrolytic polymerization of aromatic compounds containing cyclopentane (B165970) structures, which are subsequently oxidized to cyclopentanone units within the polymer backbone. google.com By analogy, the double bonds in this compound or its derivatives could potentially participate in polymerization reactions, such as addition polymerization, or the molecule could be functionalized to act as a monomer for condensation polymerization, thereby incorporating the bicyclic ketone structure into a polymer chain.

Macrocyclic Structures: The conjugated system of this compound or the unsaturation in its derivatives can be exploited in cycloaddition reactions to build macrocycles. Transition metal-catalyzed [2+2+2] cycloadditions are a powerful method for constructing cyclic systems from polyalkynes and enediynes. nih.gov Derivatives of this compound containing alkyne groups could be designed to undergo intramolecular cycloisomerization to form complex, fused macrocyclic structures.

Functional Group Interconversions

Functional group interconversion (FGI) refers to the transformation of one functional group into another. solubilityofthings.com The α,β-unsaturated ketone in this compound is ripe for a variety of such transformations, allowing for extensive synthetic manipulation. solubilityofthings.comvanderbilt.edu

Nucleophilic Addition Reactions: The conjugated system allows for two modes of nucleophilic attack.

Michael (1,4-Conjugate) Addition: The β-carbon of the exocyclic double bond is electrophilic and susceptible to attack by soft nucleophiles. This Michael addition reaction is a key strategy for forming new carbon-carbon or carbon-heteroatom bonds.

1,2-Addition: Hard nucleophiles, such as certain organolithium or Grignard reagents, may preferentially attack the carbonyl carbon directly. This results in the formation of a tertiary alcohol after workup.

Cycloaddition Reactions: The electron-deficient alkene can participate as a dienophile in Diels-Alder reactions with a suitable diene, leading to the formation of a six-membered ring and a more complex polycyclic system.

Reduction: As previously discussed in section 7.1.2, the functional groups can be interconverted to alcohols or saturated alkanes through various reduction methods. The ketone can be converted to a secondary alcohol, and the alkene can be reduced to an alkane.

Table 2: Key Functional Group Interconversions for this compound

| Reaction Type | Attacked Site | Product Type | Description |

|---|---|---|---|

| Michael Addition | β-carbon of alkene | Substituted Cyclopentanone | Forms a new bond at the β-position, breaking the C=C π-bond. |

| 1,2-Nucleophilic Addition | Carbonyl Carbon | Tertiary Alcohol | Forms a new bond at the carbonyl carbon, yielding an alcohol. |

| Diels-Alder Reaction | Alkene (as dienophile) | Polycyclic Adduct | Forms a new six-membered ring fused to the cyclopentane ring. |

| Carbonyl Reduction | Carbonyl Carbon | Secondary Alcohol | Converts the ketone group to a hydroxyl group. |

| Alkene Reduction | Alkene | Saturated Ring | Converts the exocyclic double bond to a single bond. |

Applications of 2 Cyclopentylidenecyclopentanone in Advanced Materials and Chemical Synthesis

Precursors for High-Density Biofuels and Jet Fuel Additives

The drive for sustainable and high-performance transportation fuels has positioned 2-cyclopentylidenecyclopentanone as a critical building block for advanced biofuels. Derived from lignocellulose-based cyclopentanone (B42830), it is a key intermediate in the production of cyclic hydrocarbons with high energy density, suitable for aviation and jet fuel applications. researchgate.netbohrium.com The process typically involves the self-condensation of cyclopentanone to yield C10 (this compound) and C15 (2,5-dicyclopentylidene-cyclopentanone) oxygenates, which are subsequently upgraded through hydrodeoxygenation to produce high-density alkanes. researchgate.net

The resulting bi(cyclopentane)-based biofuels exhibit properties comparable or superior to conventional jet fuels. bohrium.comfao.org Research has demonstrated that these advanced biofuels possess high densities, significant net volumetric heating values, and low freezing points, making them ideal for demanding applications in aviation. bohrium.com